

Foretinib vs crizotinib MET inhibition potency

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Compound Focus: Foretinib

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Biochemical & Cellular Potency Comparison

The table below summarizes key experimental data comparing the MET inhibition profiles of **Foretinib** and Crizotinib.

Inhibitor Property	Foretinib	Crizotinib
Primary Classification	Type II TKI (binds DFG-out, inactive MET conformation) [1]	Type Ia TKI (binds DFG-in, active MET conformation) [1]
Key Binding Residues	Interacts with the hydrophobic back pocket and solvent front residue G1163 [2]	Interacts with Y1230 residue [2]
Reported MET Ki/IC50 (Enzyme)	Highly potent; precise values for MET not fully detailed in search results	Potent; precise values for MET not fully detailed in search results
Cellular Proliferation IC50	Potent inhibition; precise values for MET-driven models not fully detailed in search results	Potent inhibition; precise values for MET-driven models not fully detailed in search results
Activity vs. D1228X Mutations	Potent activity: Overcomes common on-target resistance (e.g., D1228H/N/V) [2]	Inactive: Resistance conferred by D1228 mutations [2]

Inhibitor Property	Foretinib	Crizotinib
Activity vs. Y1230X Mutations	Potent activity: Effective against Y1230X mutations [2]	Inactive: Resistance conferred by Y1230 mutations [2]
Selectivity Profile	Multi-kinase inhibitor (MET, VEGFR2, AXL, RON, Tie-2) [3] [4]	Multi-kinase inhibitor (ALK, MET, ROS1) [5] [6]
Additional MDR Reversal	Inhibits ABCB1 and ABCG2 efflux transporters, can reverse multidrug resistance [4]	Not indicated in search results

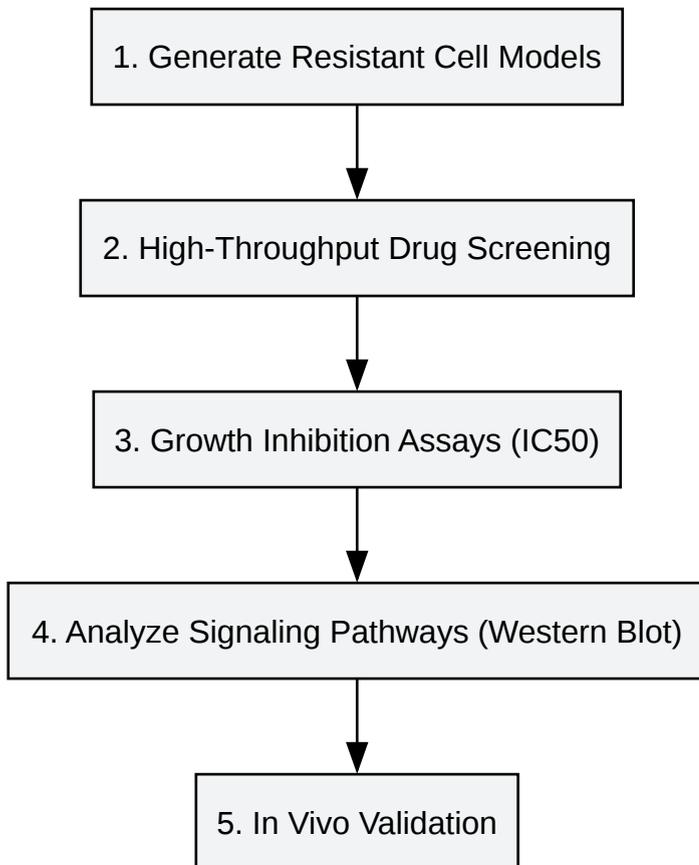
Key Experimental Evidence & Workflows

The superior potency of **Foretinib** against certain resistance mutations is demonstrated through standardized cell-based and biochemical assays.

Experimental Workflow for Profiling TKI Resistance

The diagram below outlines a typical workflow used to identify and characterize resistance mutations and inhibitor efficacy.

Figure 1: Workflow for Profiling TKI Resistance



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- **Generate Resistant Cell Models:** Resistant clones (e.g., Ba/F3 cells expressing METex14 with secondary mutations D1228X or Y1230X) are generated via random mutagenesis or site-directed mutagenesis [2].
- **High-Throughput Drug Screening:** Cells are exposed to a library of TKIs. This method identified **Foretinib** as a candidate effective against D1228X and Y1230X mutations [2].
- **Growth Inhibition Assays (IC50):** Cell viability is measured after 72-hour TKI treatment. **Foretinib** showed low nanomolar IC50 against Ba/F3 cells with D1228H/N/V/Y and Y1230H mutations [2].
- **Analyze Signaling Pathways:** Western blotting confirms that **Foretinib** treatment inhibits phosphorylation of MET and downstream effectors like ERK1/2 in mutant cell lines [2].
- **In Vivo Validation:** Studies in mouse xenograft models confirm **Foretinib**'s ability to inhibit tumor growth driven by resistant MET mutations [2].

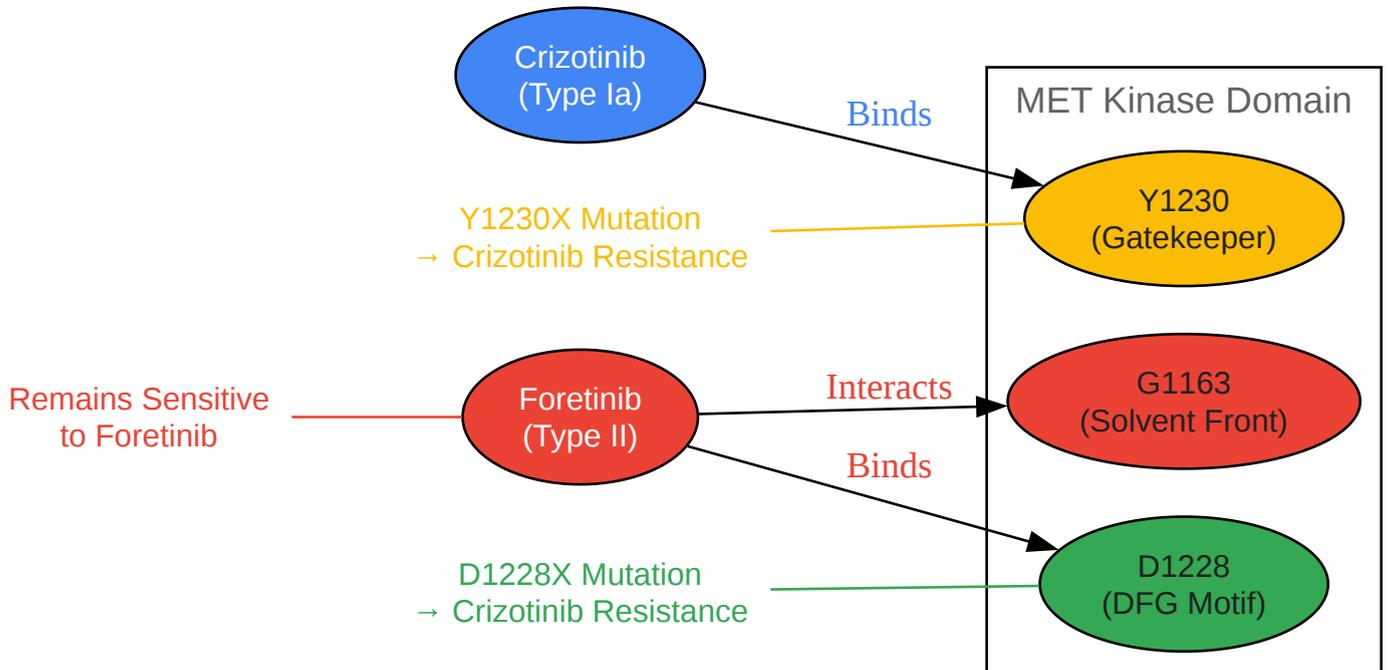
Mechanism of Action and Resistance

The different binding modes of Type I and Type II inhibitors underpin their distinct resistance profiles.

MET Kinase Inhibition and Resistance Mechanism

The diagram below illustrates how **Foretinib** and Crizotinib bind differently to the MET kinase domain, leading to different resistance profiles.

Figure 2: MET TKI Binding and Resistance



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- **Crizotinib (Type I) Binding and Resistance:** As a type Ia inhibitor, Crizotinib binds the active kinase conformation, interacting with **Y1230**. Mutations at **Y1230** or the nearby **D1228** residue disrupt this binding, causing strong resistance [1] [2].
- **Foretinib (Type II) Binding and Superiority:** **Foretinib** binds the inactive kinase, extending into a hydrophobic back pocket. This allows it to maintain interactions even when **D1228** or **Y1230** are mutated. Its long tail also interacts with the solvent front residue **G1163**, stabilizing its binding against these mutations [2].

Research Implications and Strategic Use

- **Sequential Therapy Strategy:** Preclinical evidence supports a sequential strategy where **Foretinib** serves as a **second-line option** after resistance emerges to type I MET inhibitors like capmatinib or tepotinib due to **D1228X** or **Y1230X** mutations [2].

- **Considerations for Foretinib:** While **Foretinib** has a broader resistance coverage, it is a **multi-kinase inhibitor** targeting VEGFR2, AXL, and others. This might complicate the interpretation of experimental results due to off-target effects [3]. Crizotinib, while susceptible to more on-target mutations, may be preferable in cleaner mechanistic studies targeting the primary MET pathway.
- **Beyond Direct MET Inhibition:** **Foretinib** inhibits **ABCB1 and ABCG2 transporters**, potentially reversing multidrug resistance (MDR) to chemotherapeutic agents like doxorubicin and mitoxantrone. This adds another dimension to its application in cancer research [4].

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